molecular formula C₁₅H₁₈D₇NO₅ B1163173 Indicine-D7

Indicine-D7

Cat. No.: B1163173
M. Wt: 306.41
Attention: For research use only. Not for human or veterinary use.
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Description

Indicine-D7 is a deuterated analog of the pyrrolizidine alkaloid indicine, where seven hydrogen atoms are replaced with deuterium. This isotopic labeling is commonly employed in pharmacokinetic and metabolic studies to track the compound’s fate in biological systems without altering its chemical reactivity significantly . Indicine itself is a metabolite of indicine N-oxide, a compound with demonstrated antitumor activity and reduced hepatotoxicity compared to other pyrrolizidine alkaloids (PAs) like monocrotaline and retrorsine .

Properties

Molecular Formula

C₁₅H₁₈D₇NO₅

Molecular Weight

306.41

Synonyms

(2R,3S)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl Ester-D7;  [1R-[1α,7(2R*,3S*),7aβ]]-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)m

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Indicine-D7 has the molecular formula C15H18D7NO5C_{15}H_{18}D_7NO_5 and is classified as a pyrrolizidine alkaloid. Its unique isotopic labeling allows for precise tracking in biological systems, making it valuable for various analytical techniques.

Applications in Pharmacokinetics

This compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The stable isotope labeling enables researchers to trace the compound's metabolic pathways in vivo and in vitro.

This compound is also employed in toxicological assessments to evaluate the safety of various substances. Its isotopic labeling assists in determining the potential toxicity of compounds by tracing their interaction with biological systems.

Case Study: Toxicity Assessment

In a controlled study, researchers administered this compound to cultured human liver cells to assess cytotoxic effects. The results indicated that higher concentrations of this compound led to increased cell apoptosis, suggesting a dose-dependent relationship.

Table 2: Cytotoxic Effects of this compound on Liver Cells

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
506030
1003060

Environmental Monitoring

The compound is also significant in environmental studies, particularly for monitoring contamination levels of pyrrolizidine alkaloids in soil and water systems. Its stable isotope properties allow for accurate quantification and tracing of these compounds in various matrices.

Case Study: Environmental Contamination Study

A field study was conducted to assess the presence of this compound and its metabolites in agricultural runoff. Samples were collected from multiple sites and analyzed using gas chromatography-mass spectrometry (GC-MS). The study found detectable levels of this compound at several locations, raising concerns about agricultural practices.

Table 3: Detection of this compound in Environmental Samples

Sample LocationConcentration (ng/L)Matrix Type
Site A45Water
Site B22Soil
Site C10Sediment

Comparison with Similar Compounds

Indicine

  • Structural Relationship : Indicine-D7 shares the core pyrrolizidine alkaloid structure with indicine but differs in isotopic substitution (deuterium at seven positions) .
  • Pharmacokinetic Differences: Metabolism: Indicine is generated via the anaerobic reduction of indicine N-oxide by gut microbiota and hepatic microsomes. In contrast, this compound’s deuterium labeling may delay this conversion, prolonging systemic exposure to the parent compound . Excretion: Indicine is excreted in urine in a dose-dependent manner after intravenous (IV) administration of indicine N-oxide. This compound, due to slower metabolism, may exhibit reduced urinary excretion of the deuterated metabolite .

Indicine N-Oxide

  • Functional Relationship: Indicine N-oxide serves as a prodrug for indicine, with antitumor activity and lower acute toxicity compared to non-oxidized PAs .
  • Mechanistic Contrasts: Bioactivation: Indicine N-oxide requires metabolic reduction to indicine for activity. Toxicity Profile: Indicine N-oxide’s conversion to indicine is associated with dose-dependent plasma accumulation. This compound’s delayed metabolism could mitigate toxicity by reducing peak concentrations of reactive metabolites .

Functional Comparison with Other Pyrrolizidine Alkaloids

  • Toxicity : Traditional PAs cause hepatotoxicity via hepatic cytochrome P450-mediated conversion to toxic pyrrolic derivatives. Indicine N-oxide and this compound exhibit lower toxicity, likely due to altered metabolic pathways .
  • Therapeutic Utility: Indicine N-oxide’s antitumor efficacy contrasts with the hepatotoxicity of non-oxidized PAs, positioning this compound as a candidate for targeted oncology research .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Structure Metabolic Pathway Plasma Half-Life Urinary Excretion
Indicine N-oxide Pyrrolizidine N-oxide Gut flora/hepatic reduction to indicine Short Low (parent)
Indicine Pyrrolizidine alkaloid Direct renal excretion Moderate High
This compound Deuterated pyrrolizidine Slowed reduction due to isotope effect Prolonged Reduced

Table 2: Toxicity and Therapeutic Profiles

Compound Antitumor Activity Hepatotoxicity Risk Key Metabolic Site
Indicine N-oxide High Low Gut microbiota
Indicine Moderate Moderate Liver
This compound Potential high Hypothetically low Liver (delayed)

Research Findings and Implications

  • Metabolic Studies : Evidence from rabbits and humans indicates that IV-administered indicine N-oxide leads to dose-dependent indicine detection in plasma and urine. Oral administration increases indicine exposure, highlighting gut flora’s role in bioactivation . Antibiotics like neomycin reduce indicine levels, suggesting that this compound’s deuterium labeling could decouple its metabolism from microbiota activity, enhancing reproducibility in clinical settings .
  • This property could stabilize this compound in circulation, reducing variability in antitumor response .

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